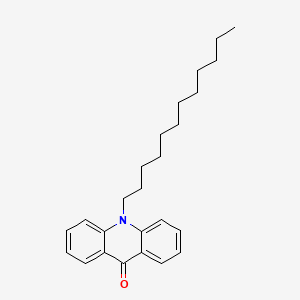

10-Dodecyl-10H-acridin-9-one

Description

Significance of the Acridin-9(10H)-one Heterocyclic System in Chemical Research

The acridin-9(10H)-one, or acridone (B373769), nucleus is a tricyclic heterocyclic system that has garnered significant interest across various scientific disciplines. ijddr.inresearchgate.net Its rigid and planar structure is a key determinant of its chemical and physical properties. rsc.orgnih.gov This planarity facilitates intercalation into DNA and RNA, a mechanism that underpins the biological activity of many of its derivatives. rsc.orgnih.gov

Historically, acridine (B1665455) compounds, from which acridones are derived, were used as dyes and antibacterial agents. rsc.orgresearchgate.net The journey of acridones as pharmaceuticals began in the late nineteenth century. ijddr.in Today, the acridone scaffold is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netresearchgate.netjocpr.commdpi.com Naturally occurring acridone alkaloids and their synthetic analogues have been shown to interact with various molecular targets such as topoisomerases, kinases, and cathepsins. rsc.orgnih.gov

Beyond medicinal chemistry, the unique photophysical properties of acridone derivatives, such as high fluorescence quantum yields, have made them valuable in materials science. mdpi.com They are investigated for use in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as sensors. mdpi.comsolubilityofthings.combme.hu The versatility of the acridone core allows for structural modifications that can tune its electronic and biological properties, making it a subject of ongoing research. rsc.orgbme.hu

Evolution of Research on N-Functionalized Acridin-9(10H)-ones

The functionalization of the acridone nucleus at the 10-position (the nitrogen atom) has been a pivotal strategy for modulating its properties. Early research noted that N-substitution significantly alters the physical characteristics of the parent acridone molecule. For instance, N-substituted acridones exhibit much lower melting points, suggesting that the N10-hydrogen atom is involved in strong intermolecular hydrogen bonding. ijddr.in

The evolution of research on N-functionalized acridin-9(10H)-ones has seen a progression from simple alkylations to the introduction of more complex and functional moieties. The nitrogen atom of acridin-9(10H)-one is readily alkylated under basic conditions using alkyl halides. jocpr.comnih.govconicet.gov.ar This straightforward synthetic accessibility has enabled the creation of extensive libraries of N-substituted derivatives for structure-activity relationship (SAR) studies. scirp.org

Initial studies often focused on how different N-alkyl chains influenced solubility and basic biological activity. jocpr.comnih.gov More recent research has shifted towards designing N-substituents with specific functions. This includes the incorporation of:

Pharmacophores: Attaching moieties with known biological activity to create hybrid molecules.

Charged or polar groups: To enhance water solubility or direct the molecule to specific cellular compartments. nih.gov

Bulky or flexible chains: To probe steric requirements of biological targets or to influence molecular packing in materials. nih.gov

Photoactive groups: To develop fluorescent probes or photodynamic therapy agents. rsc.org

This evolution reflects a more targeted approach to drug design and materials science, where the N-substituent is strategically chosen to impart desired functionalities to the robust acridone scaffold. scirp.orgnih.gov

Rationale for Investigating the Dodecyl Moiety at the 10-Position of Acridin-9(10H)-one

The selection of a dodecyl group—a twelve-carbon alkyl chain—for substitution at the N10-position is a deliberate choice driven by the unique properties this moiety imparts. The primary rationale is the introduction of significant lipophilicity . A long hydrocarbon chain like dodecyl increases the molecule's affinity for nonpolar environments, such as lipid bilayers in cell membranes. mdpi.comlongchangchemical.com

This amphiphilic nature, combining the polar acridone head with a nonpolar hydrocarbon tail, creates surfactant-like properties . mdpi.comlongchangchemical.comwikipedia.org Surfactants are molecules that can self-assemble at interfaces or in solution, forming structures like micelles. wikipedia.orgrsc.org This characteristic is particularly valuable in several research areas:

Drug Delivery and Biological Interaction: The dodecyl chain can enhance the ability of the acridone derivative to cross cellular membranes, potentially increasing its bioavailability or directing it towards intracellular targets. mdpi.com It can also be a key feature in designing agents that interact with or disrupt membrane integrity.

Materials Science: In the context of materials, the dodecyl chain influences solubility in organic solvents and affects the self-assembly and packing of molecules in the solid state. This can have profound effects on the optical and electronic properties of the material. researchgate.net

Aggregation-Induced Emission (AIE): For fluorescent molecules, attaching a lipophilic tail like a dodecyl group can promote aggregation in aqueous media. This aggregation can restrict intramolecular rotations, leading to a phenomenon known as aggregation-induced emission (AIE), where the molecule becomes highly fluorescent upon aggregating. mdpi.comsemanticscholar.org

The dodecyl group is therefore not merely a simple alkyl spacer but a functional component designed to control the molecule's interaction with its environment, be it a biological system or a material matrix.

| Property Imparted by Dodecyl Group | Consequence | Application Area |

|---|---|---|

| Lipophilicity | Enhanced affinity for nonpolar environments | Membrane interaction, Drug delivery |

| Surfactant-like Character | Self-assembly in solution | Formulation, Materials science |

| Induction of Aggregation | Can lead to Aggregation-Induced Emission (AIE) | Fluorescent probes, Cell imaging |

Overview of Current Research Trajectories for 10-Dodecyl-10H-acridin-9-one

Current research on this compound and its derivatives is primarily concentrated in the realm of materials science, with a strong focus on its optical properties. Two major research trajectories are evident:

Nonlinear Optical (NLO) Materials: Derivatives of 10-dodecylacridin-9-one are being investigated for their third-order nonlinear optical properties. researchgate.net These materials can alter the properties of light passing through them, which is crucial for applications in optical communications, optical computing, and optical limiting. Research involves designing donor-acceptor-donor (D-A-D) type molecules where the 10-dodecylacridin-9-one acts as the electron-accepting core. researchgate.net The dodecyl chain, in this context, enhances solubility in organic solvents necessary for material processing and can influence the molecular organization in thin films. researchgate.net For example, a study on 2,7-bis-(4-(diphenylamino)phenyl)-10-dodecylacridin-9(10H)-one demonstrated significant third-order NLO behavior. researchgate.net

Fluorescent Probes for Cellular Imaging: A significant area of research is the development of this compound derivatives as fluorescent probes for biological imaging. mdpi.com In this application, the dodecyl chain is instrumental in creating a surfactant-like scaffold that promotes self-assembly into nanoparticles in aqueous environments. mdpi.comsemanticscholar.org This aggregation is designed to induce Aggregation-Induced Emission (AIE), making the compounds highly luminescent within the cellular environment, which is an aqueous medium. mdpi.comsemanticscholar.org This "turn-on" fluorescence mechanism is highly desirable for bio-imaging as it reduces background noise from non-aggregated probes in the extracellular space. semanticscholar.org Studies have shown that such compounds can be taken up by cells and emit bright fluorescence, making them traceable and useful for visualizing cellular structures. mdpi.com

| Research Area | Key Concept | Role of Dodecyl Chain | Example Application |

|---|---|---|---|

| Nonlinear Optics (NLO) | Third-order NLO response | Enhances solubility and influences molecular packing | Optical limiting devices |

| Cellular Imaging | Aggregation-Induced Emission (AIE) | Promotes self-assembly and provides lipophilicity | Fluorescent biomarkers |

Structure

3D Structure

Properties

CAS No. |

73302-59-7 |

|---|---|

Molecular Formula |

C25H33NO |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

10-dodecylacridin-9-one |

InChI |

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-15-20-26-23-18-13-11-16-21(23)25(27)22-17-12-14-19-24(22)26/h11-14,16-19H,2-10,15,20H2,1H3 |

InChI Key |

ZRFOLCLWSDIYTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 10 Dodecyl 10h Acridin 9 One and Its Analogs

Established Synthetic Pathways for the Acridin-9(10H)-one Core

The tricyclic core of 10-dodecyl-10H-acridin-9-one is acridin-9(10H)-one, also known as acridone (B373769). The construction of this fundamental structure has been the subject of extensive research, leading to several reliable synthetic routes.

Jourdan-Ullmann Coupling and Related Condensation Reactions

The most traditional and widely employed method for synthesizing the acridone core is the Jourdan-Ullmann reaction. This pathway involves two key steps: an initial copper-catalyzed N-arylation (Ullmann condensation) followed by an acid-catalyzed cyclization.

The process begins with the condensation of an anthranilic acid derivative and a substituted o-chlorobenzoic acid in the presence of a copper catalyst and a base like potassium carbonate. ptfarm.pl This forms an N-phenylanthranilic acid intermediate. Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, induces an intramolecular electrophilic cyclization to yield the acridin-9(10H)-one core. ptfarm.plresearchgate.net The hot reaction mixture is typically poured into boiling water to precipitate the product. ptfarm.pl

Key Features of the Jourdan-Ullmann Synthesis:

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |

| 1 | Ullmann Condensation | o-chlorobenzoic acid, aniline (B41778) derivative, K₂CO₃, CuO, reflux (4-5h) | N-phenylanthranilic acid |

| 2 | Cyclization | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA), heat | Acridin-9(10H)-one |

This method's robustness has made it a cornerstone in acridone synthesis for over a century. semanticscholar.orgscribd.com A related approach, the Bernthsen acridine (B1665455) synthesis, involves the reaction of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride, which can also lead to acridine derivatives. ptfarm.pl

Multicomponent Reaction Approaches to Acridin-9(10H)-ones

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCR strategies have been developed for the synthesis of acridone derivatives.

One notable approach involves a cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters. nih.govnih.gov This is followed by a microwave-assisted thermal cyclization to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. A final oxidation step, which can be achieved by microwave irradiation in nitrobenzene, yields the fully unsaturated acridin-9(10H)-one system. nih.govnih.gov This route is advantageous as it builds three C-C bonds and one C-N bond in a convergent manner. semanticscholar.orgnih.gov

Another MCR involves the reaction of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and p-toluidine (B81030) in water, using p-dodecylbenzenesulfonic acid as a Brønsted acid-surfactant catalyst to construct the acridine framework. researchgate.net

Transition Metal-Catalyzed Cyclization and Cross-Coupling Methods

Transition metal catalysis offers powerful and versatile tools for constructing the acridone skeleton, often under milder conditions than classical methods. These strategies frequently rely on palladium, copper, or rhodium catalysts to facilitate key bond-forming steps.

Palladium-catalyzed domino reactions have been described for the synthesis of polycyclic heterocycles. nih.gov For instance, a palladium-catalyzed, norbornene-mediated ortho-alkylation of aryl iodides with alkyl halides can initiate a cascade that forms multiple bonds in one pot. nih.gov While not a direct synthesis of the parent acridone, these principles are applicable to substituted analogs.

Other transition metal-catalyzed approaches include:

Larock's Annulation: This method involves the nucleophilic coupling of an anthranilate with benzyne, which is generated in situ. semanticscholar.org

Heck Coupling and Oxidative Cyclization: A synthetic route for 2,3-diarylacridin-9-ones utilizes a Heck coupling reaction followed by an iodine-promoted oxidative cyclization. semanticscholar.orgnih.gov

Oxidative Cyclization of o-Arylamino Benzophenones: This strategy forms the final heterocyclic ring in the last step through an oxidative cyclization of a pre-formed benzophenone (B1666685) derivative. semanticscholar.orgnih.govresearchgate.net

These methods highlight the ongoing evolution of acridone synthesis, moving towards greater efficiency and functional group tolerance. rsc.org

Targeted N-Alkylation Strategies for Introducing the Dodecyl Chain

Once the acridin-9(10H)-one core is synthesized, the final step is the introduction of the dodecyl group at the nitrogen atom (N-10). This can be achieved through direct alkylation of the acridone NH group or by functionalizing a precursor before the final cyclization.

Direct Alkylation of Acridin-9(10H)-one

The most straightforward method for synthesizing this compound is the direct N-alkylation of acridin-9(10H)-one. The nitrogen atom of the acridone nucleus can be resistant to alkylation, but the reaction can be facilitated under specific conditions. researchgate.net

The reaction typically involves treating acridone with a dodecyl halide (e.g., 1-bromododecane (B92323) or 1-iodododecane) in the presence of a base. The base deprotonates the N-H group, forming an acridone anion which then acts as a nucleophile.

Common Conditions for N-Alkylation:

| Base | Catalyst | Solvent | Key Features |

| Potassium Hydroxide (B78521) (KOH) | Tetrabutylammonium (B224687) bromide (PTC) | Biphasic (aqueous/organic) | Phase-transfer catalysis (PTC) transports the hydroxide ion to the organic phase to deprotonate the acridone. researchgate.net |

| Strong Bases (e.g., NaH, K₂CO₃) | - | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Standard conditions for nucleophilic substitution. researchgate.net |

| - | Microwave Irradiation | Adsorbed on K₂CO₃ | Microwave-assisted synthesis can significantly accelerate the reaction rate for N-alkylation of related heterocycles. researchgate.net |

Recent advances in metallaphotoredox catalysis have also provided general platforms for N-alkylation using alkyl halides under visible light, offering a mild alternative to traditional thermal methods. princeton.edu

Precursor Functionalization and Subsequent Cyclization Approaches

An alternative, though less common, strategy involves introducing the dodecyl chain onto one of the precursors before the final ring-closing reaction. This approach can be useful if the desired substitution pattern is incompatible with the conditions required for direct N-alkylation.

For example, an N-dodecylaniline could be used as a starting material in a Jourdan-Ullmann type synthesis. The dodecyl group would be carried through the initial condensation with o-chlorobenzoic acid to form an N-dodecyl-N-phenylanthranilic acid intermediate. Subsequent acid-catalyzed cyclization would then directly yield this compound.

Synthesis of Substituted this compound Derivatives

The preparation of substituted this compound derivatives follows a logical and versatile synthetic pathway. This typically involves the initial synthesis of a substituted 9(10H)-acridone, which is subsequently alkylated at the N-10 position.

The primary route to the substituted acridone core is the Ullmann condensation, followed by an acid-catalyzed cyclization. nih.govjocpr.com This classical method involves the copper-catalyzed reaction of a substituted o-chlorobenzoic acid with a substituted aniline to form an N-phenylanthranilic acid intermediate. ajrconline.orgwikipedia.org This intermediate is then cyclized, often using strong acids like polyphosphoric acid or sulfuric acid, to yield the corresponding substituted 9(10H)-acridone. nih.govresearchgate.net

Once the substituted acridone is obtained, the final step is the introduction of the dodecyl chain at the nitrogen atom. This N-alkylation is typically accomplished by reacting the acridone with a dodecyl halide, such as 1-bromododecane. The reaction is generally carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethylformamide (DMF). nih.govnih.gov

A representative synthetic scheme is as follows:

Ullmann Condensation: A substituted 2-chlorobenzoic acid is condensed with a substituted aniline using a copper catalyst to yield a substituted N-phenylanthranilic acid.

Cyclization: The N-phenylanthranilic acid derivative is treated with a strong acid (e.g., polyphosphoric acid) to induce ring closure and form the substituted 9(10H)-acridone. nih.gov

N-Alkylation: The resulting substituted acridone is reacted with 1-bromododecane in the presence of a base (e.g., K₂CO₃) in DMF to afford the final this compound derivative. nih.gov

The table below summarizes typical reaction conditions for the key N-alkylation step for various substituted acridones.

| Substituted Acridone Precursor | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylacridin-9(10H)-one | Appropriate Bromides | K₂CO₃ / DMF | Microwave, 100 °C | 64-99% | nih.gov |

| Acridone-2-carboxylic acid | n-Bromopropane / n-Bromobutane | - / DMF | - | - | nih.gov |

| 4-Methylacridone | 1-Bromo-3-chloropropane | Tetrabutylammonium bromide / KOH (aq) / THF | Room Temperature | Good | researchgate.net |

Methodological Advancements in the Synthesis of this compound

Significant progress has been made in refining the synthetic routes to N-alkylated acridones, including this compound. These advancements aim to reduce reaction times, increase yields, and employ milder, more environmentally benign conditions.

Modern Coupling Reactions for Acridone Core Synthesis: The traditional Ullmann condensation often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a milder and more general alternative for the synthesis of N-phenylanthranilic acid precursors. wikipedia.orgsemanticscholar.org This method has a broader substrate scope and greater functional group tolerance compared to the classical approach. wikipedia.org More recently, direct methods such as the palladium-catalyzed dual C-H carbonylation of diarylamines have been developed to construct the acridone ring system efficiently. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Both the Ullmann condensation for creating the N-phenylanthranilic acid and the subsequent N-alkylation step can be performed rapidly under microwave heating. researchgate.netresearchgate.net A solvent-free N-alkylation of acridone on a potassium fluoride-alumina solid support under microwave conditions has been reported to give N-alkyl acridones in yields of 90-96%, showcasing an efficient and eco-friendly advancement. researchgate.net

Phase-Transfer Catalysis (PTC) for N-Alkylation: The nitrogen atom of the acridone ring is weakly basic, which can make N-alkylation challenging. iajpr.com Phase-transfer catalysis (PTC) effectively overcomes this issue. Using a catalyst like tetrabutylammonium bromide, the reaction can be conducted in a two-phase system (e.g., an organic solvent and aqueous potassium hydroxide). The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the acridone, allowing for efficient alkylation under mild, often room temperature, conditions. researchgate.netiajpr.com

Ultrasound-Assisted Synthesis: Sonication is another technique used to enhance reaction rates. The application of ultrasonic irradiation to the Ullmann-Goldberg reaction for the synthesis of N-phenylanthranilic acids has been shown to dramatically reduce reaction times. researchgate.netresearchgate.net For instance, reactions that traditionally take several hours can be completed in as little as 20 minutes with good yields when performed in water under ultrasound. researchgate.net

Advanced Catalytic Systems for N-Alkylation: Recent breakthroughs in catalysis offer novel strategies for N-alkylation. A notable development is the use of a dual copper/photoredox catalysis system. princeton.edu This visible-light-induced method, employing a halogen abstraction-radical capture (HARC) mechanism, allows for the N-alkylation of a wide variety of nitrogen-containing heterocycles with alkyl bromides at room temperature. This approach bypasses the high activation barriers associated with traditional Sₙ2 or Sₙ1 pathways and represents a significant advance in forming C(sp³)–N bonds. princeton.edu

The following table summarizes these methodological advancements.

| Methodological Advancement | Synthetic Step | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Acridone Core Synthesis | Palladium-catalyzed, milder conditions, broader substrate scope. | wikipedia.orgsemanticscholar.org |

| Microwave Irradiation | Ullmann Condensation & N-Alkylation | Drastically reduced reaction times; solvent-free N-alkylation possible. | researchgate.netresearchgate.net |

| Phase-Transfer Catalysis (PTC) | N-Alkylation | Overcomes low basicity of acridone nitrogen; mild conditions. | researchgate.netiajpr.com |

| Ultrasonic Irradiation | Ullmann Condensation | Accelerated reaction rates in aqueous media. | researchgate.netresearchgate.net |

| Metallaphotoredox Catalysis | N-Alkylation | Visible-light induced, room temperature, broad scope for alkyl halides. | princeton.edu |

Advanced Spectroscopic and Structural Elucidation of 10 Dodecyl 10h Acridin 9 One Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 10-Dodecyl-10H-acridin-9-one, both ¹H and ¹³C NMR provide definitive evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the acridone (B373769) core and the aliphatic protons of the dodecyl chain. The aromatic region typically displays a set of multiplets corresponding to the eight protons on the fused benzene rings. Due to the substitution at the N10 position, the molecule is symmetric, simplifying the aromatic signals compared to asymmetrically substituted acridones. Protons H-4 and H-5, being adjacent to the carbonyl group, are generally shifted downfield due to its deshielding effect. researchgate.net The protons of the N-alkyl chain appear in the upfield region of the spectrum. The methylene group protons attached directly to the nitrogen atom (N-CH₂) are typically observed as a triplet, significantly shifted downfield compared to other methylene groups due to the electron-withdrawing effect of the acridone nitrogen. The long chain of methylene groups in the dodecyl tail gives rise to a large, complex signal in the 1.2-1.4 ppm range, while the terminal methyl group (CH₃) characteristically appears as a triplet around 0.8-0.9 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The spectrum for this compound shows characteristic signals for the carbonyl carbon (C=O) at a very downfield position, typically above 175 ppm. The aromatic carbons of the acridone core resonate in the range of approximately 115 to 145 ppm. researchgate.net The carbons of the dodecyl chain are observed in the upfield region, with the N-CH₂ carbon appearing around 45-55 ppm and the other aliphatic carbons resonating between approximately 14 and 32 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Alkylacridone Systems Note: Data is based on typical values for the acridone core and N-alkyl chains and may vary slightly based on solvent and specific substitution.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acridone H-1, H-8 | 7.50 - 7.80 | 120 - 122 |

| Acridone H-2, H-7 | 7.20 - 7.40 | 126 - 128 |

| Acridone H-3, H-6 | 7.60 - 7.90 | 133 - 135 |

| Acridone H-4, H-5 | 8.20 - 8.50 | 115 - 118 |

| Acridone C=O (C-9) | - | 177 - 179 |

| Acridone Quaternary C | - | 140 - 143 |

| N-C H₂-(CH₂)₁₀-CH₃ | 4.20 - 4.50 | 45 - 55 |

| N-CH₂-C H₂-(CH₂)₉-CH₃ | 1.70 - 1.90 | 26 - 28 |

| N-(CH₂)₂-(C H₂)₉-CH₃ | 1.20 - 1.40 (broad) | 29 - 32 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. The molecular formula of this compound is C₂₅H₃₃NO, corresponding to a monoisotopic mass of approximately 363.2562 g/mol .

In techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺˙) or a pseudomolecular ion ([M+H]⁺). The mass spectra of acridone derivatives typically show a pronounced molecular ion peak, indicating the stability of the aromatic core. researchgate.netresearchgate.net

The fragmentation pattern provides valuable structural information. For N-alkyl acridones, a characteristic fragmentation pathway involves the cleavage of the alkyl chain. nih.gov A common fragmentation is the McLafferty rearrangement if the chain is long enough, or more typically, cleavage at the beta-position to the nitrogen atom, leading to the loss of an alkene and formation of a stable radical cation. Another significant fragmentation pathway involves cleavage of the C-N bond, leading to the formation of a dodecyl cation and an acridone radical, or vice versa. The fragmentation of the long alkyl chain itself can produce a series of fragment ions separated by 14 Da (corresponding to CH₂ units), which is a characteristic feature for long-chain aliphatic compounds. cas.cn The high-resolution mass spectrum allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| ~363.26 | [C₂₅H₃₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| ~195.07 | [C₁₃H₉NO]⁺˙ | Acridone core after loss of dodecyl radical |

| ~168.15 | [C₁₂H₂₄]⁺˙ | Dodecyl fragment after C-N bond cleavage |

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present, making them excellent for structural confirmation.

The IR spectrum of this compound is dominated by several key absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) of the acridone core, which typically appears in the region of 1630-1650 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations give rise to a series of bands between 1400 and 1600 cm⁻¹. The aliphatic dodecyl chain is characterized by strong C-H stretching bands just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ for asymmetric and 2850 cm⁻¹ for symmetric CH₂ stretching) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. ijarbs.com

Raman spectroscopy provides complementary information. The acridone core, with its extensive π-conjugated system, is expected to produce strong Raman signals. The C=O stretch is also visible in the Raman spectrum, along with the aromatic ring breathing modes. Theoretical calculations on the parent acridone molecule have shown good agreement with experimental vibrational data, allowing for detailed assignment of the observed bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| 2920 - 2930 | Aliphatic Asymmetric CH₂ Stretch | IR, Raman |

| 2850 - 2860 | Aliphatic Symmetric CH₂ Stretch | IR, Raman |

| 1630 - 1650 | Carbonyl (C=O) Stretch | IR, Raman |

| 1580 - 1610 | Aromatic C=C Ring Stretch | IR, Raman |

Electronic Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore—the part of the molecule that absorbs light. In this compound, the chromophore is the entire conjugated acridone ring system.

The UV-Vis spectrum of the parent acridone shows several absorption bands in the UV and visible regions. nist.gov These bands are attributed to π → π* transitions within the aromatic system. Typically, acridone derivatives exhibit a complex spectrum with multiple maxima (λ_max). The longest wavelength absorption band is of particular interest as it defines the color and lowest energy electronic transition of the molecule. For the parent 9(10H)-acridone, significant absorption maxima are observed around 250 nm, with a series of structured absorptions extending to just over 400 nm. nist.gov

The attachment of an N-dodecyl group generally has a minor influence on the position of the absorption maxima. Simple alkyl groups are not chromophores and cause only a small perturbation of the electronic structure of the acridone system, often resulting in a slight bathochromic (red) shift. utoronto.ca The solvent can also influence the spectrum; polar solvents may interact with the carbonyl group and shift the absorption bands. The high molar absorptivity (ε) values associated with these transitions are characteristic of extended π-systems. utoronto.ca

Table 4: Typical Electronic Absorption Maxima for the Acridone Chromophore

| Approximate λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~255 | High | π → π* |

| ~385 | Moderate | π → π* |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray structure of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular packing interactions.

While a specific crystal structure for the 10-dodecyl derivative may not be publicly available, studies on related N-substituted acridones reveal key structural features. The central acridone core is generally found to be nearly planar, which facilitates π–π stacking interactions between adjacent molecules in the crystal lattice. rsc.org The N-substitution forces the substituent, in this case, the dodecyl chain, to adopt a specific conformation relative to the plane of the acridone ring. The long, flexible dodecyl chain would likely adopt an extended, all-trans conformation to maximize van der Waals interactions with chains from neighboring molecules.

Theoretical and Computational Chemistry of 10 Dodecyl 10h Acridin 9 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 10-Dodecyl-10H-acridin-9-one, DFT studies are instrumental in understanding its fundamental chemical characteristics. These calculations typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netajchem-a.com

For this compound, the HOMO is typically localized on the electron-rich acridone (B373769) ring system, while the LUMO is distributed over the fused aromatic rings, particularly around the carbonyl group. The long dodecyl chain attached to the nitrogen atom primarily exerts an inductive electron-donating effect, which can slightly raise the energy of the HOMO and subtly alter the HOMO-LUMO gap compared to the parent acridone molecule. A smaller energy gap suggests higher reactivity. ajchem-a.com Quantum chemical calculations provide precise energy values for these orbitals. doaj.org

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 3.75 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.commdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential.

In this compound, the MEP analysis reveals distinct regions of charge distribution:

Negative Potential (Red/Yellow): The most negative region is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is susceptible to electrophilic attack.

Positive Potential (Blue): Positive potential regions are typically found around the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): The long, nonpolar dodecyl chain exhibits a largely neutral electrostatic potential, indicating its lower reactivity in polar interactions.

MEP analysis is instrumental in understanding noncovalent interactions, molecular recognition, and the initial steps of chemical reactions. mdpi.comnih.gov

The acridone core is a relatively rigid and planar structure. researchgate.net However, the attachment of the flexible dodecyl chain at the N10 position introduces significant conformational freedom. Conformational analysis, performed using DFT calculations, helps identify the most stable (lowest energy) conformation of the molecule by systematically rotating key dihedral angles.

The critical dihedral angles are those defining the orientation of the dodecyl chain relative to the acridone plane. The rotation around the N10-C1' bond (the first carbon of the dodecyl chain) is particularly important. The steric hindrance between the alkyl chain and the hydrogen atoms on the adjacent aromatic rings influences the preferred conformation. These studies reveal that the extended (anti-periplanar) conformation of the dodecyl chain is generally the most energetically favorable.

Table 2: Key Dihedral Angles and Their Effect on Molecular Energy

| Dihedral Angle | Description | Typical Value (Degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| C1-N10-C1'-C2' | Rotation of the dodecyl chain | ~180° | 0 (Global Minimum) |

| C1-N10-C1'-C2' | Rotation of the dodecyl chain | ~60° (gauche) | +0.9 |

| C1-N10-C1'-C2' | Rotation of the dodecyl chain | 0° (eclipsed) | +5.0 (Rotational Barrier) |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvent interactions, and molecular aggregation. researchgate.net

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Track the real-time movement and flexibility of the dodecyl tail in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Study Solvation: Investigate how solvent molecules arrange around the polar acridone head and the nonpolar alkyl tail, providing insights into its solubility and self-assembly properties.

Simulate Intermolecular Interactions: Model how multiple molecules of this compound interact with each other, predicting tendencies for aggregation or π-π stacking of the acridone cores.

These simulations yield valuable data on properties such as diffusion coefficients and radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. nih.gov

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, DFT calculations can be used to:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

This information allows for the prediction of reaction feasibility, kinetics, and the most likely mechanistic pathways, guiding the design of synthetic routes and the understanding of the compound's chemical stability. rsc.org

Validation and Correlation of Theoretical Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. nih.gov This correlation ensures that the computational methods and models used are reliable and accurately represent the real-world chemical system.

For this compound, several key correlations can be made:

Molecular Geometry: Calculated bond lengths and angles from DFT geometry optimization can be compared with data from X-ray crystallography.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to confirm the presence of specific functional groups and validate the computed structure. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which can be correlated with the absorption peaks observed in experimental UV-Vis spectra.

Reaction Energetics: Calculated activation energies and reaction rates can be compared with kinetic data obtained from experimental reaction monitoring.

Good agreement between theoretical predictions and experimental data provides confidence in the computational model, allowing it to be used for further predictions of properties that may be difficult or impossible to measure experimentally. nih.gov

Photophysical and Photochemical Phenomena of 10 Dodecyl 10h Acridin 9 One Derivatives

Fluorescence Characteristics and Emission Behavior

The fluorescence of N-substituted acridone (B373769) derivatives is characterized by their strong emission in the blue to green region of the visible spectrum. The tricyclic acridone core contains both an electron-donating amine and an electron-withdrawing carbonyl group within its central ring, which contributes to its excellent photoluminescence and photostability nih.gov. The nature of the substituent at the N-10 position can influence the electronic distribution and, consequently, the emission properties of the molecule.

The table below presents representative photophysical data for a related N-substituted acridone derivative to illustrate the typical fluorescence properties.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| N-methyl-difluoro-acridone | Toluene | - | ~420 | ~1.0 |

Data for N-methyl-difluoro-acridone is used as a representative example of an N-alkylated acridone derivative acs.org.

Upon absorption of a photon, a 10-Dodecyl-10H-acridin-9-one molecule is promoted to an excited electronic state. The subsequent deactivation of this excited state can occur through several pathways, both radiative and non-radiative. The primary radiative pathway is fluorescence, which involves the emission of a photon as the molecule returns to its ground state.

Non-radiative deactivation pathways compete with fluorescence and include internal conversion and intersystem crossing. Internal conversion is a radiationless transition between electronic states of the same spin multiplicity, while intersystem crossing is a transition between states of different spin multiplicity (e.g., from a singlet to a triplet state). The efficiency of these processes is influenced by the molecular structure and the surrounding environment. For many acridone derivatives, fluorescence is a highly efficient process, indicating that the rate of radiative decay is significantly faster than the rates of non-radiative decay pathways acs.org.

In some N-substituted acridones, particularly those with electron-donating groups, intramolecular charge transfer (ICT) can occur in the excited state nih.govrsc.org. This involves the transfer of electron density from the donor part of the molecule (in this case, potentially involving the N-alkyl group) to the acceptor part (the carbonyl group of the acridone core). The formation of an ICT state can lead to a red-shifted and broader fluorescence emission compared to the locally excited state.

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state to a greater extent, leading to a red shift (bathochromic shift) in the fluorescence emission.

For this compound, the presence of the carbonyl group and the nitrogen atom in the acridone ring suggests that both the ground and excited states will have some degree of polarity. If an intramolecular charge transfer character is present in the excited state, this state would be significantly more polar than the ground state. Consequently, a positive solvatochromism would be expected, with the emission maximum shifting to longer wavelengths in more polar solvents. The long dodecyl chain can also influence the local microenvironment and solvation shell around the fluorophore.

The following table illustrates the solvatochromic effect on the fluorescence emission of a generic fluorophore exhibiting positive solvatochromism.

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |

| Cyclohexane | 2.02 | 450 |

| Dichloromethane | 8.93 | 475 |

| Acetonitrile | 37.5 | 500 |

| Water | 80.1 | 520 |

This is a representative table illustrating the concept of positive solvatochromism and does not represent actual data for this compound.

Mechanisms of Fluorescence Quenching in this compound Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, primarily categorized as static or dynamic quenching. Both processes require molecular contact between the fluorophore and the quencher colostate.edu.

Static quenching occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. This complex formation effectively reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. A key characteristic of static quenching is that it does not affect the fluorescence lifetime of the uncomplexed fluorophores colostate.eduresearchgate.netrose-hulman.edu.

The formation of the ground-state complex is an equilibrium process, and the extent of quenching depends on the association constant of this complex. The relationship between fluorescence intensity and quencher concentration in static quenching can often be described by the Stern-Volmer equation:

F₀/F = 1 + Kₛ[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛ is the static quenching constant, which is equivalent to the association constant of the ground-state complex.

Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule. During this collision, the fluorophore returns to the ground state without emitting a photon. This process competes with fluorescence and therefore reduces both the fluorescence intensity and the fluorescence lifetime. Common collisional quenchers include molecular oxygen and iodide ions rose-hulman.edu.

The efficiency of dynamic quenching is dependent on the diffusion rate of the quencher and the fluorophore. The Stern-Volmer equation also describes dynamic quenching:

F₀/F = 1 + Kₖ[Q] = 1 + kₑτ₀[Q]

where Kₖ is the dynamic quenching constant, kₑ is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime in the absence of the quencher.

A common mechanism for dynamic quenching is photoinduced electron transfer (PET) nih.gov. In this process, the excited fluorophore can either accept an electron from the quencher or donate an electron to it, leading to the formation of a radical ion pair and subsequent non-radiative decay to the ground state. The feasibility of PET is determined by the redox potentials of the fluorophore and the quencher.

The presence of combined quenching can be identified by analyzing the dependence of fluorescence intensity and lifetime on the quencher concentration. While both static and dynamic quenching lead to a linear Stern-Volmer plot for fluorescence intensity (at low quencher concentrations), only dynamic quenching affects the fluorescence lifetime. Therefore, if the quenching constant derived from intensity measurements is larger than that from lifetime measurements, it indicates the presence of a static quenching component.

Aggregation-Induced Emission (AIE) in this compound Analogues

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. The AIE phenomenon in analogues of this compound is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state energy. However, in the aggregated state, these motions are physically constrained, blocking the non-radiative channels and forcing the excited molecules to release their energy through radiative decay, i.e., fluorescence.

For acridone derivatives, N-substitution with various functional groups has been shown to be a viable strategy for inducing and tuning AIE properties. While specific studies on this compound are not extensively documented, research on other N-substituted acridones provides valuable insights. For instance, the introduction of electron-rich triphenylamine (B166846) moieties at the nitrogen atom of the acridone core has been demonstrated to induce tunable AIE. rsc.org The emission characteristics, such as the wavelength and intensity, can be modulated by factors like the aggregation state and particle size, which are often influenced by the solvent composition (e.g., water content in a THF/water mixture).

The length and nature of the substituent at the 10-position, such as the dodecyl chain in this compound, are expected to play a crucial role in the AIE behavior. The long alkyl chain can influence the mode of molecular packing and the strength of intermolecular interactions in the aggregated state, thereby affecting the extent of RIM and the resulting emission properties. The spacer between the acridone core and any appended functional groups is also a critical factor in determining whether a compound will exhibit AIE or ACQ in the solid state. rsc.org

Table 1: Hypothetical AIE Properties of N-Substituted Acridone Analogues in THF/Water Mixtures

| Compound/Analogue | Substituent at N-10 | Water Fraction (%) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| Analogue A | Short Alkyl Chain | 0 | ~450 | Low |

| Analogue A | Short Alkyl Chain | 90 | ~480 | High |

| Analogue B | Bulky Aromatic Group | 0 | ~470 | Low |

| Analogue B | Bulky Aromatic Group | 90 | ~520 | Very High |

| This compound | Dodecyl Chain | 0 | - | Expected to be Low |

| This compound | Dodecyl Chain | >70 | - | Expected to be High |

Note: This table is illustrative and based on general principles of AIE in acridone derivatives. Specific values for this compound would require experimental verification.

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Optimization

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). The key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap enables efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal energy, followed by fluorescence.

Acridone-based molecules have emerged as promising candidates for TADF emitters. The acridone moiety typically functions as an electron acceptor, and when combined with a suitable electron donor, a donor-acceptor (D-A) type molecular architecture is formed. This D-A structure leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a common strategy to achieve a small ΔEST.

The optimization of TADF properties in acridone derivatives involves several strategies:

Donor-Acceptor Design: The selection of appropriate donor and acceptor units is crucial for tuning the HOMO and LUMO energy levels to minimize ΔEST.

Molecular Rigidity: A rigid molecular structure helps to reduce vibrational and rotational motions, thereby minimizing non-radiative decay and enhancing the fluorescence quantum yield.

Steric Hindrance: Introducing bulky groups can enforce a twisted conformation between the donor and acceptor moieties, which helps in decoupling the S₁ and T₁ states and achieving a smaller ΔEST.

The dodecyl group in this compound, being an electron-donating alkyl chain, is not a strong donor in the traditional sense for creating a pronounced D-A character. However, its presence can influence the molecular packing in the solid state, which can affect the photophysical properties. For significant TADF characteristics, further modification of the acridone core with stronger donor groups would likely be necessary.

Table 2: TADF Characteristics of Selected Acridone-Based Emitters

| Compound | Donor Moiety | Acceptor Moiety | ΔEST (eV) | kRISC (s⁻¹) | ΦF (%) | Emission Color |

| 3,6-DPXZ-AD rsc.org | Phenoxazine (B87303) | Acridin-9(10H)-one | - | 1.1 x 10⁶ | 94.9 | Yellow |

| Acridine-Pyridine Derivative | Acridine (B1665455) | Pyridine-substituted Acridone | - | - | 78-94 | Sky-blue |

Note: This table presents data for known acridone-based TADF emitters to illustrate the range of achievable properties.

Photochemical Reactivity and Stability of this compound

Acridone and its derivatives are generally recognized for their excellent stability against photodegradation, oxidation, and heat. nih.gov This high stability is attributed to the rigid and aromatic nature of the acridone core. The electron-withdrawing carbonyl group and the electron-donating amino group within the acridone structure contribute to the formation of a photoexcited intramolecular charge transfer state, which can enhance the rate of electron transfer processes. nih.govrsc.org

The photochemical reactivity of acridone derivatives allows them to be used as powerful photosensitizers and photoredox catalysts in various chemical transformations. rsc.org For example, acridone can be used as a metal-free photoredox catalyst for C-H direct arylation reactions. rsc.org In such reactions, the photoexcited acridone can facilitate the formation of aryl radicals from diazonium salts under mild conditions.

The substitution at the N-10 position can influence the photochemical properties of the acridone core. An alkyl substituent like the dodecyl chain in this compound is not expected to significantly alter the fundamental electronic transitions of the acridone chromophore. However, it can affect the molecule's solubility and its interaction with the surrounding medium, which in turn could have some influence on its photochemical behavior. The long alkyl chain might also affect the lifetime of the excited state and the efficiency of intersystem crossing.

In the context of stability, while the acridone core is robust, intense or prolonged exposure to UV light in the presence of reactive species could potentially lead to degradation. The specific degradation pathways would depend on the reaction conditions, such as the presence of oxygen or other reactants. However, under typical operating conditions for applications like fluorescent probes or OLEDs, N-alkyl acridone derivatives are expected to exhibit good operational stability.

Table 3: Summary of Photochemical Properties of Acridone Derivatives

| Property | Observation for Acridone Derivatives | Potential Implication for this compound |

| Photostability | Generally high due to the rigid aromatic core. nih.gov | Expected to be photochemically stable under normal conditions. |

| Photocatalytic Activity | Can act as a metal-free photoredox catalyst. rsc.org | The acridone core can participate in photochemical reactions. |

| Excited State | Forms a photoexcited intramolecular charge transfer state. nih.govrsc.org | The fundamental photophysical processes are retained. |

| Effect of N-substituent | Can influence excited state potential and reaction pathways. | The dodecyl chain may subtly influence excited state lifetime and reactivity. |

Supramolecular Chemistry and Self Assembly of N Alkylacridin 9 10h One Frameworks

Role of the Dodecyl Chain in Directing Molecular Assembly

The influence of alkyl chain length on the structure and properties of molecular materials is a well-established principle. Generally, as the length of the alkyl chain increases, the tendency for the molecules to organize into more ordered phases, such as liquid crystalline phases, is enhanced mdpi.comresearchgate.netnih.gov. The dodecyl chains in 10-Dodecyl-10H-acridin-9-one are expected to promote aggregation and crystallization, acting as "solvophobic" components in polar environments and driving the formation of ordered domains through inter-chain van der Waals interactions.

In the solid state or in concentrated solutions, these aliphatic chains can pack in various arrangements, such as interdigitated or non-interdigitated bilayers, creating lamellar (layered) structures. This packing behavior is highly dependent on the length of the chain; for instance, longer chains provide stronger van der Waals forces, which can lead to higher melting points and more stable mesophases compared to shorter-chain analogues nih.gov. The dodecyl group provides a balance between sufficient chain length to induce ordered packing and maintaining solubility and processability. This controlled segregation between the flexible dodecyl chains and the rigid acridinone (B8587238) cores is a fundamental driver for the formation of hierarchical supramolecular structures.

Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking

The supramolecular assembly of this compound is governed by a combination of non-covalent interactions involving both the acridinone core and the dodecyl tail. The primary forces at play are π-π stacking, potential hydrogen bonding, and van der Waals interactions.

The large, planar aromatic surface of the acridin-9-one moiety is highly conducive to π-π stacking interactions . These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. In acridinone systems, these stacking interactions are a dominant force, leading to the formation of one-dimensional columnar aggregates. The stability and geometry of these stacks are influenced by the electronic nature of the acridinone ring system.

While the N-H group present in the parent acridin-9(10H)-one is a strong hydrogen bond donor, its substitution with the dodecyl chain in this compound precludes N-H···O hydrogen bonding between molecules. However, weaker C-H···O hydrogen bonds can still occur, where hydrogen atoms on the aromatic rings interact with the carbonyl oxygen of a neighboring molecule. These interactions, though weaker than conventional hydrogen bonds, can provide additional stability and directionality to the molecular packing.

Finally, as discussed in the previous section, van der Waals forces between the dodecyl chains are crucial. These non-directional, attractive forces are significant for long alkyl chains and are the primary driving force for the organization of the aliphatic domains within the supramolecular structure.

| Interaction Type | Molecular Moiety Involved | Description | Role in Self-Assembly |

|---|---|---|---|

| π-π Stacking | Acridin-9-one Core | Attractive, non-covalent interaction between aromatic rings. | Promotes the formation of one-dimensional columnar stacks of the aromatic cores. |

| C-H···O Hydrogen Bonding | Aromatic C-H groups and Carbonyl Oxygen (C=O) | Weak electrostatic interaction between a carbon-bound hydrogen and an electronegative oxygen atom. | Provides additional stability and directional control to the packing of the acridinone units. |

| Van der Waals Forces | Dodecyl Chains | Weak, short-range electrostatic attractions between fluctuating dipoles in adjacent alkyl chains. | Drives the packing and ordering of the aliphatic chains, leading to segregated domains and lamellar structures. |

Formation of Supramolecular Networks and Architectures

The combination of directional π-π stacking of the acridinone cores and the space-filling requirements of the dodecyl chains leads to the formation of complex supramolecular networks. The resulting architectures are typically a result of phase segregation between the rigid aromatic and flexible aliphatic parts of the molecule.

Based on studies of analogous long-chain organic molecules, this compound is expected to form hierarchical structures. At the primary level, π-π interactions drive the formation of columns of stacked acridinone cores. At the secondary level, these columns are organized into larger assemblies, with the dodecyl chains filling the space between them. This can result in various liquid crystalline phases, such as:

Columnar Phases: Where the acridinone stacks are arranged in a two-dimensional lattice (e.g., hexagonal or rectangular), surrounded by a sea of molten or ordered dodecyl chains.

Smectic (Lamellar) Phases: Where the molecules form layers. Within each layer, the acridinone cores may have a certain degree of order, and the dodecyl chains extend outwards, potentially interdigitating with the chains from the adjacent layer mdpi.comnih.gov. The specific phase adopted depends on factors like temperature and solvent environment.

These ordered assemblies can manifest as gels in appropriate solvents (organogels) or as thermotropic liquid crystals upon heating the solid material. The ability to form such extended networks is a hallmark of molecules designed with this type of amphiphilic balance.

Host-Guest Complexation Studies with Acridin-9(10H)-one Derivatives

While specific host-guest complexation studies involving this compound are not extensively reported, the structural motifs of N-alkylacridinone assemblies suggest a potential for such chemistry. The organized, self-assembled structures can create well-defined nano-environments capable of encapsulating guest molecules.

For instance, the channels or cavities formed between the columns of stacked acridinone units could potentially host small aromatic or solvent molecules. The inclusion of such guests could, in turn, influence the stability and photophysical properties of the host assembly.

Conversely, the electron-rich acridinone unit itself can act as a guest for various macrocyclic hosts, such as cyclodextrins and calixarenes. The formation of such host-guest inclusion complexes can be used to modify the solubility and aggregation behavior of the acridinone derivative in solution. Although specific studies on the dodecyl derivative are scarce, the general principles of host-guest chemistry provide a framework for exploring these potential applications.

Design Principles for Self-Assembled Systems based on this compound

The molecule this compound serves as a model for establishing design principles for new functional materials based on the N-alkylacridinone framework. By systematically modifying the molecular structure, one can tune the resulting supramolecular architectures and their properties.

Tuning by Alkyl Chain Modification: The length and branching of the N-alkyl chain are critical parameters. Shorter chains might lead to simple crystalline solids, while longer chains promote the formation of liquid crystalline phases mdpi.comnih.govrsc.org. Introducing branching in the chain can disrupt packing efficiency, lowering melting points and potentially leading to different mesophases rsc.org.

Modification of the Acridinone Core: The aromatic core can be functionalized with various substituents (e.g., electron-donating or -withdrawing groups). Such modifications would alter the strength of π-π stacking interactions by changing the electronic properties of the aromatic system. This, in turn, would affect the stability and charge-transport properties of the resulting columnar assemblies.

Solvent Influence: The choice of solvent can direct the self-assembly process in solution. In nonpolar solvents, the assembly would be driven by π-π stacking and dipole-dipole interactions of the acridinone core. In polar solvents, hydrophobic interactions involving the dodecyl chains would become the dominant driving force, potentially leading to the formation of micelles or other aggregates.

By applying these principles, researchers can rationally design novel N-alkylacridinone-based materials with tailored properties for applications in organic electronics, sensing, and nanotechnology.

Structure Performance Relationships in 10 Dodecyl 10h Acridin 9 One and Its Functional Derivatives

Influence of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of the 10-Dodecyl-10H-acridin-9-one scaffold are highly sensitive to the nature and position of substituents on the acridone (B373769) ring. By incorporating electron-donating (D) and electron-accepting (A) groups, it is possible to create molecules with pronounced intramolecular charge transfer (ICT) characteristics. This D-A-D or D-A architecture is fundamental to modulating the absorption and emission profiles of these compounds.

Research into donor-acceptor acridones demonstrates that the acridone core itself can act as an acceptor. When donor groups, such as ethynylaniline, are attached, the resulting molecules exhibit significant ICT absorption bands. For instance, modifying the carbonyl group at the C-9 position to a stronger acceptor, like dicyanomethylene, causes a substantial redshift in the absorption maximum, indicating a smaller HOMO-LUMO gap and enhanced ICT character.

The optical behavior is also strongly influenced by the surrounding environment. The fluorescence spectrum of certain acridone derivatives is highly solvatochromic, meaning the emission wavelength changes with the polarity of the solvent. Stokes shifts, the difference between the absorption and emission maxima, can range from 5000 cm⁻¹ to 10000 cm⁻¹, consistent with a strong ICT transition.

Further studies on 2,7-disubstituted 10-dodecylacridin-9(10H)-one derivatives have shown that strengthening the electron-donating capacity of the substituents leads to a bathochromic (red) shift in the UV-visible absorption spectrum. This is attributed to an expansion of the conjugated system and a more effective charge transfer from the donor groups to the acridone acceptor core.

| Compound ID | Substituent at 2,7-positions | Maximum Absorbance (λmax, nm) | Reference |

|---|---|---|---|

| YB1 | bis-(methoxyphenyl) | 320 | nih.gov |

| YB3 | bis-(diphenylamino)phenyl | 364 | nih.gov |

Correlation between Molecular Geometry and Nonlinear Optical Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The third-order NLO properties of this compound derivatives are intrinsically linked to their molecular geometry, particularly in D-A-D configured systems. The efficiency of intramolecular charge transfer, which is a key contributor to NLO response, is highly dependent on the degree of electronic communication between the donor and acceptor moieties.

Theoretical and experimental studies have revealed that the dihedral angle between the plane of the electron-donating group and the plane of the acridone acceptor is a critical parameter. A smaller dihedral angle facilitates better orbital overlap and a more delocalized π-electron system, which enhances the third-order NLO susceptibility.

In a series of 2,7-bis-substituted D-A-D structured acridone derivatives, it was found that compounds with stronger electron-donating groups and a more planar geometry exhibited superior NLO performance. For example, replacing a bis-(methoxyphenyl) donor with a bis-(diphenylamino)phenyl donor not only increases electron-donating strength but also affects the molecular conformation, leading to a significant increase in the second-order hyperpolarizability (γ), a measure of third-order NLO activity. nih.gov The structure with the bis-(diphenylamino)phenyl substituent (YB3) showed a γ value 1.6 times higher than that of the derivative with the bis-(methoxyphenyl) group (YB1). nih.gov

| Compound ID | Substituent at 2,7-positions | Second-Order Hyperpolarizability (γ, 10⁻³³ esu) | Reference |

|---|---|---|---|

| YA4 | bis-(4-(-di-(4-methoxyphenyl)amino)phenyl) | 5.097 | nih.govresearchgate.net |

| YB1 | bis-(methoxyphenyl) | 5.136 | nih.gov |

| YB3 | bis-(diphenylamino)phenyl | 8.665 | nih.gov |

Relationship between N-Alkyl Chain Modifications and Interfacial Behavior

The N-10 position of the acridone core is a strategic point for chemical modification. The attachment of a long alkyl chain, such as the dodecyl group in this compound, serves multiple purposes that are critical for material processing and performance. Primarily, the dodecyl chain imparts significant solubility in common organic solvents, which is essential for solution-based processing techniques used to fabricate thin films and electronic devices.

Beyond solubility, the N-dodecyl chain plays a crucial role in defining the interfacial behavior of the molecule. It transforms the rigid, planar acridone core into an amphiphilic structure, with the aromatic core being hydrophobic and the potential for polar substituents to act as a hydrophilic part. This amphiphilicity governs how the molecules self-assemble at liquid-air or liquid-solid interfaces.

The length and nature of the N-alkyl chain are known to influence:

Molecular Packing: In the solid state or in thin films, the flexible alkyl chains affect the intermolecular π-π stacking of the acridone cores. The chains can dictate whether a more favorable herringbone or π-π stacking arrangement is adopted, which in turn impacts charge transport properties. rsc.org

Surface Activity: The dodecyl chain enhances surface activity, allowing molecules to form ordered monolayers, such as Langmuir-Blodgett films, at an air-water interface. The balance between the hydrophobic alkyl chain and the aromatic core determines the stability and packing density of such films.

Interfacial Ordering: At electrode interfaces, the alkyl chain can influence the formation of ordered layers. Longer alkyl chains can lead to stronger cohesive interactions due to solvophobic effects, resulting in more structured and robust interfacial layers, which is critical for the performance of organic electronic devices.

While specific studies on the interfacial behavior of this compound are not extensively detailed in the literature, the principles governing alkyl chain effects on aromatic compounds suggest that the dodecyl group is essential for controlling molecular orientation and film morphology on substrates.

Modulating Electrochemical Behavior through Structural Variations

The electrochemical properties of this compound derivatives, such as their oxidation and reduction potentials, can be systematically tuned through structural modifications to the acridone core. These properties are vital for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as they determine the energy levels (HOMO and LUMO) and the electrochemical band gap of the material.

Cyclic voltammetry studies have shown that the parent acridone core is easily oxidized but difficult to reduce within typical solvent stability windows. The introduction of electron-accepting substituents can dramatically alter this behavior. For example, converting the C-9 carbonyl to a dicyanomethylene group, a powerful electron acceptor, introduces a reversible reduction peak, demonstrating that the LUMO level has been significantly stabilized. rsc.orgunacademy.com

Conversely, the oxidation potential is primarily controlled by the electron-donating substituents. In D-A-D systems based on the 10-decyl-9-acridone core, various ethynylaniline donors resulted in similar oxidation potentials, indicating that the oxidation process is localized on the donor fragments. rsc.orgunacademy.com Spectroelectrochemical experiments confirm that upon oxidation, a delocalized cation forms on these donor portions of the molecule. rsc.orgunacademy.com By carefully selecting the donor and acceptor units, the electrochemical band gap can be precisely controlled to match the requirements of a specific application.

| Compound | Substituents | Oxidation Potential (V vs Fc/Fc⁺) | Reduction Potential (V vs Fc/Fc⁺) | Reference |

|---|---|---|---|---|

| 10-decyl-9-acridone derivative | Ethynylaniline donors | ~0.35 | Not Observed | rsc.orgunacademy.com |

| 9-dicyanomethylene-10-decylacridone derivative | Ethynylaniline donors | ~0.35 | -1.5 | rsc.orgunacademy.com |

General Principles of Structure-Activity Correlation within Chemical Systems

The relationship between a molecule's structure and its function, often termed the structure-activity relationship (SAR) or structure-property relationship, provides the fundamental principles for designing novel chemical systems with desired characteristics. The case of this compound and its derivatives exemplifies several of these core tenets.

Electronic Effects of Substituents: The reactivity and properties of an aromatic system are governed by the electron-donating or electron-withdrawing nature of its substituents. Electron-donating groups (e.g., amines, ethers) increase the electron density of the aromatic ring, making it more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, carbonyl, cyano) decrease electron density, making the system more prone to reduction. This principle is the foundation for tuning the HOMO/LUMO energy levels and, consequently, the optical and electrochemical properties.

Intramolecular Charge Transfer (ICT): In systems where electron-donating and electron-accepting moieties are connected through a π-conjugated bridge, excitation with light can lead to a transfer of electron density from the donor to the acceptor. This ICT process is central to the functioning of many molecular electronic and photonic materials, giving rise to strong absorption bands, solvatochromism, and nonlinear optical effects.

Steric and Conformational Effects: The three-dimensional arrangement of atoms (molecular geometry) plays a critical role. Steric hindrance can prevent a molecule from adopting a planar conformation, which may disrupt π-conjugation and reduce the efficiency of charge transfer. As seen in NLO materials, parameters like the dihedral angle between molecular fragments can have a profound impact on performance. nih.gov

Influence of Non-Active Structural Elements: Seemingly non-active parts of a molecule, such as long alkyl chains, can have a significant influence on the material's bulk properties and interfacial behavior. These groups control solubility, processability, and, crucially, the self-assembly and molecular packing in thin films, which directly impacts device performance.

By systematically applying these principles, chemists can rationally design and synthesize new derivatives of this compound with tailored properties for specific high-performance applications.

Advanced Materials Science Applications and Future Research Directions

Development of Fluorescent Probes and Chemical Sensors

The acridin-9(10H)-one scaffold is a fundamental component in the design of innovative fluorescent probes and chemical sensors due to its inherent photophysical properties. researchgate.netrsc.orgmdpi.comnih.govnih.gov The high fluorescence quantum yields of many acridone (B373769) derivatives make them attractive candidates for developing sensitive detection methods for various analytes. nih.gov The core structure's fluorescence can be modulated by introducing different functional groups, allowing for the tailored design of probes that respond to specific environmental changes or the presence of particular chemical species.

The introduction of a long N-alkyl chain, such as the dodecyl group in 10-dodecyl-10H-acridin-9-one, is anticipated to significantly influence its properties as a fluorescent probe. This modification enhances the molecule's lipophilicity, which can be advantageous for applications involving the sensing of nonpolar analytes or for probing lipid-rich environments such as cell membranes. The dodecyl chain can also affect the intermolecular packing of the molecules in the solid state or in aggregates, which in turn can influence their photophysical properties, potentially leading to aggregation-induced emission (AIE) or other interesting phenomena.

Research on acridone-based probes has demonstrated their utility in detecting a range of analytes, from metal ions to biological molecules. For instance, derivatives of acridone have been engineered to act as selective chemosensors. researchgate.net Furthermore, the acridone scaffold has been utilized in the development of probes for reactive oxygen species and for monitoring changes in intracellular polarity. rsc.org While specific studies on this compound as a fluorescent probe are not extensively documented, the versatility of the acridone core suggests a strong potential for this compound in the field of chemical sensing.

Table 1: Examples of Acridone-Based Fluorescent Probes and Their Applications

| Acridone Derivative | Analyte/Application | Principle of Detection |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | Reaction with NO to form a fluorescent triazole derivative. nih.gov |

| Acridine-dicyanoisophorone based probe | Solvent Polarity | Red-shift in emission and enhanced fluorescence intensity with increasing polarity. rsc.org |

| 10-(2-Biotinyloxyethyl)-9-acridone | (Strept)avidin | Binding to (strept)avidin, enabling fluorimetric determination. researchgate.net |

Applications in Photoluminescent and Optoelectronic Materials